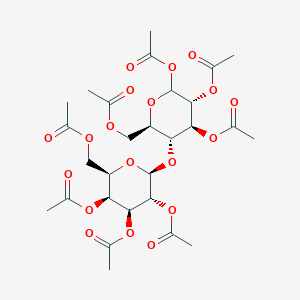
Gal2Ac3Ac4Ac6Ac(b1-4)Glc1Ac2Ac3Ac6Ac
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Gal2Ac3Ac4Ac6Ac(b1-4)Glc1Ac2Ac3Ac6Ac” is a complex carbohydrate structure that includes multiple acetylated galactose and glucose units. This compound is part of a larger family of glycosylated molecules that play significant roles in various biological processes, including cell signaling, molecular recognition, and immune response.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Gal2Ac3Ac4Ac6Ac(b1-4)Glc1Ac2Ac3Ac6Ac” typically involves the use of glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. The reaction conditions often require the presence of metal ions such as manganese to stabilize the enzyme and enhance its activity .
Industrial Production Methods
Industrial production of this compound can be achieved through a combination of chemical and enzymatic methods. The chemical synthesis involves the protection and deprotection of hydroxyl groups, followed by glycosylation reactions. Enzymatic methods utilize glycosyltransferases to achieve high specificity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions can occur at the acetyl groups, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acetyl groups can be substituted using nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological activities and properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a model system to study glycosylation reactions and the behavior of complex carbohydrates under different conditions .
Biology
In biological research, it is used to investigate cell signaling pathways and molecular recognition processes. It serves as a ligand for lectins and other carbohydrate-binding proteins .
Medicine
In medicine, the compound is explored for its potential therapeutic applications, including drug delivery systems and as a biomarker for certain diseases .
Industry
In the industrial sector, it is used in the production of glycosylated products, such as vaccines and therapeutic proteins, where glycosylation is crucial for their efficacy and stability .
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific carbohydrate-binding proteins, such as lectins. These interactions can trigger various cellular responses, including changes in cell adhesion, migration, and signaling pathways . The molecular targets include cell surface receptors and enzymes involved in glycosylation processes .
Comparación Con Compuestos Similares
Similar Compounds
Lactose: A disaccharide composed of galactose and glucose, commonly found in milk.
N-acetyllactosamine: A disaccharide consisting of galactose and N-acetylglucosamine, involved in cell recognition and signaling.
Uniqueness
The uniqueness of “Gal2Ac3Ac4Ac6Ac(b1-4)Glc1Ac2Ac3Ac6Ac” lies in its multiple acetylated groups and the specific β1-4 glycosidic linkage, which confer distinct biological properties and interactions compared to other similar compounds .
Propiedades
Fórmula molecular |
C28H38O19 |
|---|---|
Peso molecular |
678.6 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21+,22-,23+,24+,25-,26-,27?,28+/m1/s1 |
Clave InChI |
WOTQVEKSRLZRSX-CWLXKMOZSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


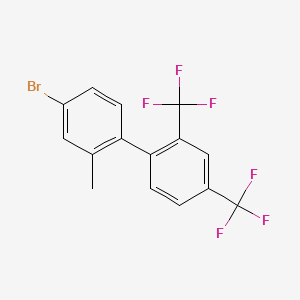
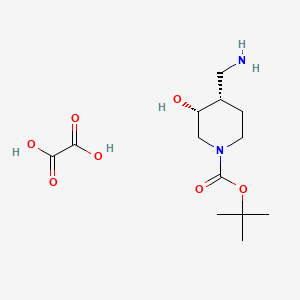

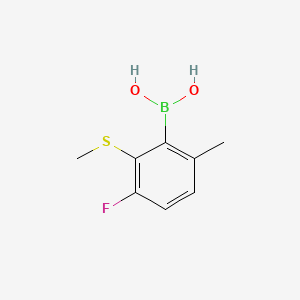
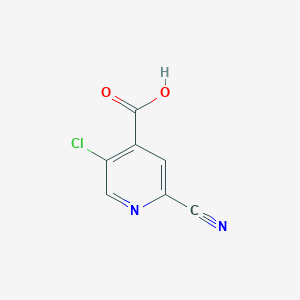

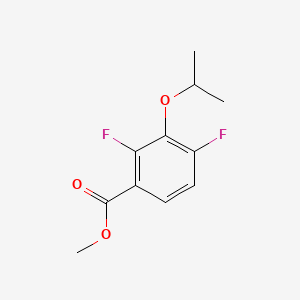
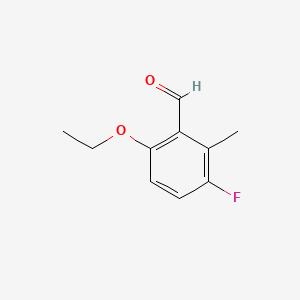

![Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate](/img/structure/B14024983.png)
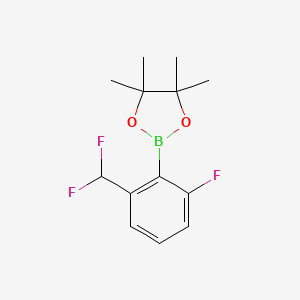
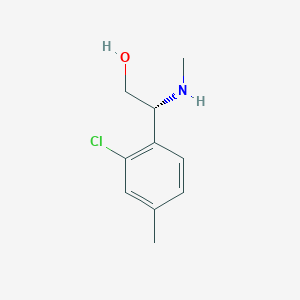
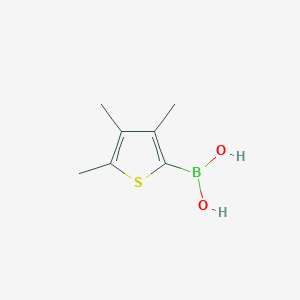
![4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B14025006.png)
